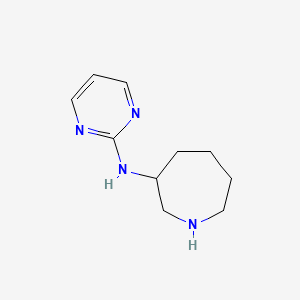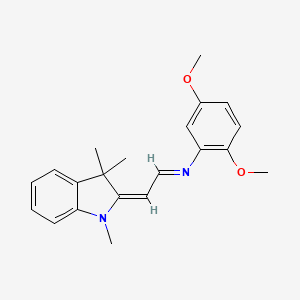
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as DIME, and it has been studied for its potential use in treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of DIME in cancer cells is not fully understood. However, studies have shown that DIME can activate the JNK pathway, leading to the induction of apoptosis in cancer cells. DIME has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
DIME has been shown to have several biochemical and physiological effects. In addition to its potential anticancer properties, DIME has been shown to have antioxidant and anti-inflammatory properties. DIME has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using DIME in lab experiments is its relatively simple synthesis method. DIME is also stable under normal laboratory conditions and can be stored for extended periods of time. One limitation of using DIME in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on DIME. One area of research could be to investigate the potential use of DIME in combination with other anticancer agents. Another area of research could be to investigate the potential use of DIME in other diseases, such as Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of DIME in cancer cells.
Synthesis Methods
The synthesis of DIME involves the reaction between 2,5-dimethoxybenzaldehyde and 1,3,3-trimethyl-2-indolinone in the presence of a base such as potassium carbonate. The reaction mixture is then heated under reflux, and the resulting product is purified through recrystallization.
Scientific Research Applications
DIME has been studied for its potential use in cancer treatment. Studies have shown that DIME can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. DIME has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
properties
IUPAC Name |
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-21(2)16-8-6-7-9-18(16)23(3)20(21)12-13-22-17-14-15(24-4)10-11-19(17)25-5/h6-14H,1-5H3/b20-12+,22-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFTTGDKRKDJP-ULUZADDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=NC3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=NC3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,5-dimethoxyphenyl)-2-(1,3,3-trimethylindol-2-ylidene)ethanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

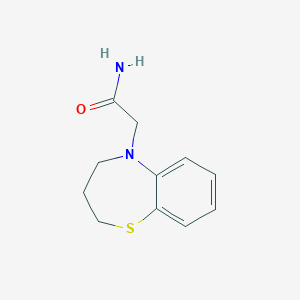

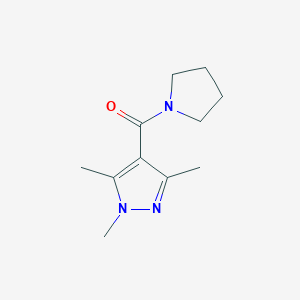
![ethyl (2Z)-2-cyano-3-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylate](/img/structure/B7463848.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide](/img/structure/B7463851.png)
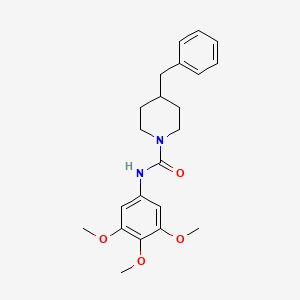
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
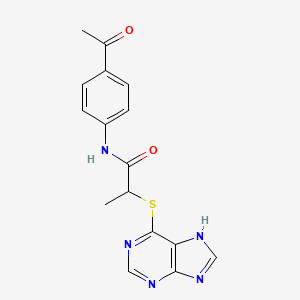
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)

